Cas no 2172000-78-9 (2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172000-78-9 structure
商品名:2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
CAS番号:2172000-78-9
MF:C14H26N4O2
メガワット:282.381843090057
CID:6396058
PubChem ID:165849127

2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
    • 2172000-78-9
    • 2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • EN300-1598321
    • インチ: 1S/C14H26N4O2/c1-11(10-19-2)9-18-14(12-4-7-20-8-5-12)13(3-6-15)16-17-18/h11-12H,3-10,15H2,1-2H3
    • InChIKey: RHCUCVSOGXAISL-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)C1=C(CCN)N=NN1CC(C)COC

計算された属性

  • せいみつぶんしりょう: 282.20557608g/mol
  • どういたいしつりょう: 282.20557608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 75.2Ų

2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1598321-1.0g
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
1g
$2239.0 2023-05-27
Enamine
EN300-1598321-2.5g
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
2.5g
$4388.0 2023-05-27
Enamine
EN300-1598321-0.1g
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
0.1g
$1970.0 2023-05-27
Enamine
EN300-1598321-250mg
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
250mg
$2059.0 2023-09-23
Enamine
EN300-1598321-1000mg
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
1000mg
$2239.0 2023-09-23
Enamine
EN300-1598321-0.05g
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
0.05g
$1880.0 2023-05-27
Enamine
EN300-1598321-10.0g
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
10g
$9627.0 2023-05-27
Enamine
EN300-1598321-2500mg
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
2500mg
$4388.0 2023-09-23
Enamine
EN300-1598321-5000mg
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
5000mg
$6492.0 2023-09-23
Enamine
EN300-1598321-10000mg
2-[1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172000-78-9
10000mg
$9627.0 2023-09-23

2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Research Brief on 2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172000-78-9)

The compound 2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172000-78-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel small-molecule inhibitors. Its structural complexity, featuring a triazole core and an oxane ring, allows for diverse interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase enzymes involved in inflammatory pathways, suggesting potential applications in autoimmune diseases.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine. A recent patent (WO2023056789) describes a streamlined synthetic route using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which significantly reduces production costs while maintaining high enantiomeric purity. This methodological improvement is critical for scaling up production for preclinical and clinical studies.

Pharmacokinetic studies of this compound have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration in animal models. These properties make it a candidate for central nervous system (CNS) drug development. However, challenges remain in optimizing its metabolic stability, as initial findings indicate rapid hepatic clearance via cytochrome P450-mediated oxidation.

Ongoing research is exploring structure-activity relationships (SAR) to enhance the compound's selectivity and potency. Computational modeling studies have identified key interactions between the triazole moiety and target proteins, providing a foundation for rational drug design. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine represents a versatile chemical scaffold with significant potential in drug discovery. Continued research into its biological targets, synthetic optimization, and pharmacokinetic properties will be crucial for realizing its therapeutic applications. This compound exemplifies the intersection of synthetic chemistry and biological innovation in modern pharmaceutical development.

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